molecular formula C21H16N2S B14714742 N,N,4-Triphenyl-1,3-thiazol-2-amine CAS No. 23353-02-8

N,N,4-Triphenyl-1,3-thiazol-2-amine

Cat. No.: B14714742
CAS No.: 23353-02-8
M. Wt: 328.4 g/mol
InChI Key: LQFGBQNMJQKJOQ-UHFFFAOYSA-N
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Description

N,N,4-Triphenyl-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring substituted with three phenyl groups. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Triphenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: N,N,4-Triphenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N,4-Triphenyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .

Industry: In the material science field, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are exploited to create materials with specific conductive and luminescent characteristics .

Mechanism of Action

The mechanism of action of N,N,4-Triphenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: N,N,4-Triphenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that other thiazole derivatives may not, making it a valuable compound in drug discovery and material science .

Properties

CAS No.

23353-02-8

Molecular Formula

C21H16N2S

Molecular Weight

328.4 g/mol

IUPAC Name

N,N,4-triphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-20)23(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

LQFGBQNMJQKJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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